N5-(1-{[1,1'-biphenyl]-4-yl}ethyl)pyridine-2,5-dicarboxamide
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Overview
Description
N5-(1-{[1,1’-biphenyl]-4-yl}ethyl)pyridine-2,5-dicarboxamide is a complex organic compound that features a biphenyl group attached to a pyridine ring through an ethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(1-{[1,1’-biphenyl]-4-yl}ethyl)pyridine-2,5-dicarboxamide typically involves the condensation of pyridine-2,5-dicarboxylic acid with an appropriate biphenyl derivative. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acyl chloride, which then reacts with the biphenyl derivative under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N5-(1-{[1,1’-biphenyl]-4-yl}ethyl)pyridine-2,5-dicarboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The biphenyl and pyridine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N5-(1-{[1,1’-biphenyl]-4-yl}ethyl)pyridine-2,5-dicarboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of advanced materials and sensors
Mechanism of Action
The mechanism of action of N5-(1-{[1,1’-biphenyl]-4-yl}ethyl)pyridine-2,5-dicarboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The biphenyl and pyridine moieties contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
- N3,N5-Bis[1-({1-[2-((E)-benzylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}amino)-3-methyl-1-oxobutan-2-yl]pyridine-3,5-dicarboxamide
Uniqueness
N5-(1-{[1,1’-biphenyl]-4-yl}ethyl)pyridine-2,5-dicarboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its biphenyl group enhances its hydrophobic interactions, while the pyridine ring offers coordination sites for metal ions, making it versatile for various applications .
Properties
IUPAC Name |
5-N-[1-(4-phenylphenyl)ethyl]pyridine-2,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-14(24-21(26)18-11-12-19(20(22)25)23-13-18)15-7-9-17(10-8-15)16-5-3-2-4-6-16/h2-14H,1H3,(H2,22,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBLZAJCKVMJNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)C3=CN=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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